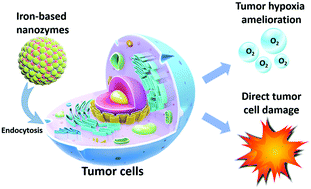State-of-the-art iron-based nanozymes for biocatalytic tumor therapy
Nanoscale Horizons Pub Date: 2019-11-05 DOI: 10.1039/C9NH00577C
Abstract
Biocatalytic tumor therapy with artificial nanoscale enzyme-mimics (nanozymes) is an emerging strategy for the therapeutic intervention of a variety of malignant conditions, which can provide the combined benefits of enzyme-dependent biocatalytic activities and nanotechnology. Generally, these novel nanocatalysts employ particular multivalent ions as the catalytic center; they have demonstrated high catalytic efficiencies, due to which they are even more potent than natural enzymes, and they also exhibit better in vivo stability, functional versatility and lower manufacturing cost. It is well established that a malignant tumor has many enzymatic mutations, which provides ample opportunities for the development of biocatalytic tumor therapy with nanozymes. Most of the current research in this area revolves around iron-based nanostructures due to their easy manufacturing process, intrinsic biocompatibility, promising physical properties, and versatile and efficient catalytic activity. A great variety of studies in the recent decade have consistently demonstrated the translational potential of iron-based nanozymes for tumor therapy. Therefore, it would be of great practical significance to summarize the previous reports on the treatment-facilitative effects and tumor cell-damaging mechanisms of iron-based nanozymes, which primarily include tumor hypoxia amelioration, Fenton-enhanced ROS damage and the activation of the ferroptosis pathway. Additionally, we also discuss the critical issues that may affect their clinical translation and future development. We hope that these iron-based nanozymes can overcome the limitations of conventional therapies and open new avenues for tumor treatment.


Recommended Literature
- [1] Design synthesis and photocatalytic activity of a novel lilac-like silver-vanadate hybrid solid based on dicyclic rings of [V4O12]4− with {Ag7}7+ cluster†
- [2] Domino transformation of isoxazoles to 2,4-dicarbonylpyrroles under Fe/Ni relay catalysis†
- [3] Contents list
- [4] Self-assembled c-oriented Ni(OH)2 films for enhanced electrocatalytic activity towards the urea oxidation reaction†
- [5] Preparation, performance and mechanism of metal oxide modified catalytic ceramic membranes for wastewater treatment†
- [6] Controlling the assembly and spin transport of tetrathiafulvalene carboxylate coated iron oxide nanoparticles†
- [7] On the composition of Danish butter
- [8] Contents list
- [9] Synthesis of curtain-like crumpled boehmite and γ-alumina nanosheets†
- [10] A novel genetically encoded fluorescent protein as a Cu(i) indicator†

Journal Name:Nanoscale Horizons
Research Products
-
CAS no.: 1068-69-5
-
CAS no.: 1644-82-2
-
CAS no.: 189337-28-8
-
CAS no.: 108561-00-8









